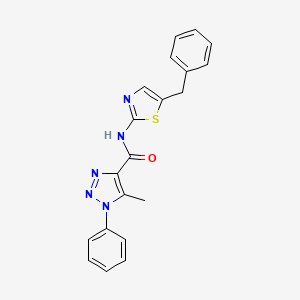

N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(5-Benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxamide moiety linked to a 5-benzylthiazole ring. This scaffold is part of a broader class of 1,2,3-triazole derivatives known for diverse biological activities, including anticancer, anti-inflammatory, and metabolic modulation .

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-14-18(23-24-25(14)16-10-6-3-7-11-16)19(26)22-20-21-13-17(27-20)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHDBTCEMOTMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzylthiazole core. This can be achieved by reacting 2-aminothiazole with benzyl chloride under suitable conditions. The resulting benzylthiazole is then subjected to further reactions to introduce the triazole ring and the carboxamide group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has demonstrated promising antitumor and anti-inflammatory properties. It can be explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and similar triazole-carboxamide derivatives:

Key Observations :

- Substituent Diversity : The amide substituent (e.g., benzylthiazole vs. ethoxyphenyl or thiadiazole) significantly alters molecular interactions and solubility. For example, thiazole and thiadiazole groups enhance π-π stacking with biological targets .

- Position 5 Modifications : Methyl (target compound) and cyclopropyl () groups at position 5 influence steric hindrance and metabolic stability. Cyclopropyl derivatives show improved bioavailability in anticancer assays .

Antitumor Activity:

- Thiazole Derivatives : Compound 12a (thiazole derivative) from exhibited potent activity against HepG2 (IC50 = 1.19 µM) and MCF-7 (IC50 = 3.4 µM), attributed to its thiazole-mediated DNA intercalation .

- Thiadiazole Derivatives : Compound 9b (thiadiazole derivative) showed selective activity against HepG2 (IC50 = 2.94 µM), suggesting that sulfur-containing heterocycles enhance cytotoxicity .

- Benzylthiazole Hypothesis : The target compound’s benzylthiazole group may improve membrane permeability compared to simpler aryl substituents, though experimental data are pending.

Anti-inflammatory Activity:

Physicochemical and Crystallographic Properties

Biological Activity

N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a benzylthiazole moiety linked to a triazole ring, which is further substituted with a phenyl group and a carboxamide group. Its IUPAC name is N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide. The molecular formula is , and it has a molecular weight of 375.44 g/mol.

Anticancer Properties

Research indicates that N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits significant cytotoxicity against various tumor cell lines. The primary mechanism involves the induction of apoptosis and the arrest of the cell cycle at the G1 phase . This compound has shown promising results in inhibiting the proliferation of cancer cells through disruption of normal cell cycle progression and triggering programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.4 | Apoptosis induction |

| HCT-116 | 3.0 | G1-phase arrest |

| HepG2 | 1.8 | Disruption of cell cycle |

The compound's cytotoxic activity is attributed to its ability to interact with specific molecular targets within tumor cells. It is believed to bind to proteins involved in cell cycle regulation and apoptosis pathways, leading to altered gene expression and enzymatic activity .

Additionally, studies suggest that the compound may enhance its solubility and bioavailability when conjugated with polymeric carriers such as polyethylene glycol (PEG), which could improve therapeutic efficacy .

Case Studies

Recent studies have evaluated the anticancer potential of this compound through various experimental setups:

- In vitro Studies : The compound was tested against several cancer cell lines, demonstrating potent antiproliferative effects with IC50 values ranging from 1.8 µM to 3.0 µM across different cell lines .

- Molecular Docking Studies : Computational analyses indicated that N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyltriazole interacts favorably with key proteins involved in cancer progression, supporting its potential as an effective therapeutic agent .

- Combination Therapy : Preliminary data suggest that this compound may act synergistically with existing chemotherapeutics, enhancing overall treatment efficacy in resistant cancer types .

Q & A

Q. What are the standard synthetic routes for N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of substituted anilines with isocyanides to form carboximidoyl chlorides (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .

- Step 2 : Cyclization with sodium azide under Huisgen 1,3-dipolar conditions to yield the triazole core .

- Step 3 : Functionalization with benzylthiazole groups via nucleophilic substitution or coupling reactions .

Q. Characterization Methods :

| Technique | Purpose | Example Data Source |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and substituent positions | DMSO-d6, 400 MHz |

| HRMS | Verify molecular formula and purity | ESI-API, m/z accuracy < 5 ppm |

| HPLC | Assess purity (>95% for biological assays) | C18 column, gradient elution |

Q. How does solubility impact experimental design with this compound?

Low aqueous solubility (common in triazole-carboxamides) necessitates:

Q. What spectroscopic techniques are critical for structural validation?

- FTIR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement ).

Advanced Research Questions

Q. How can conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?

Discrepancies may arise from:

- Membrane permeability : LogP >3.5 reduces cellular uptake; use logD7.4 measurements .

- Off-target effects : Employ siRNA knockdown or isoform-selective inhibitors (e.g., COX-2 vs. COX-1 ).

- Metabolic instability : LC-MS/MS to identify degradation products in hepatocyte models .

Q. What computational strategies optimize SAR for Wnt/β-catenin inhibition?

- Docking studies : Use AutoDock Vina with PDB 1JDH (β-catenin binding site) to prioritize substituents at R¹ (benzylthiazole) and R² (methyl-triazole) .

- QSAR Models : Correlate Hammett σ values of aryl groups with IC₅₀ (e.g., electron-withdrawing F or Br enhance potency ).

Q. Key SAR Findings :

| Substituent (R) | IC₅₀ (μM) | Notes | Source |

|---|---|---|---|

| 4-Fluorophenyl | 0.12 | High COX-2 selectivity (SI >50) | PubChem |

| 4-Bromophenyl | 0.08 | Improved solubility via halogen bonding | Journal of Chemistry |

Q. How do crystallographic data resolve ambiguities in tautomeric forms?

- SHELX refinement : Anisotropic displacement parameters distinguish between triazole N1-H vs. N2-H tautomers .

- Hydrogen-bond analysis : Short contacts (<2.5 Å) between triazole N3 and carbonyl O confirm preferred tautomer .

Example : In 5-methyl-1-phenyl derivatives, the N1-H tautomer dominates, stabilizing π-stacking with phenyl rings (ORTEP visualization via WinGX ).

Methodological Recommendations

- Controlled Crystallization : Use slow evaporation from EtOH/CHCl₃ (3:1) to obtain single crystals for XRD .

- Assay Design : Pair enzyme inhibition (e.g., COX-2 ELISA) with cellular viability (MTT assay) to differentiate direct vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.